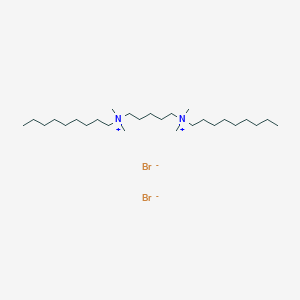![molecular formula C13H20O B14328577 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene CAS No. 110673-02-4](/img/structure/B14328577.png)
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)oxy]bicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a propan-2-yl group attached via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene typically involves the reaction of bicyclo[4.2.2]deca-7,9-diene with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-[(Propan-2-yl)oxy]bicyclo[42
Applications De Recherche Scientifique
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene involves its interaction with molecular targets through various pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.2]deca-3,7-diene: A similar bicyclic compound with different substituents.
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: Another bicyclic compound with multiple double bonds.
Uniqueness
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the propan-2-yl group attached via an oxygen atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
110673-02-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-propan-2-yloxybicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C13H20O/c1-11(2)14-13-8-4-3-5-12(6-9-13)7-10-13/h6-7,9-12H,3-5,8H2,1-2H3 |
Clé InChI |
JAVWIIXSXSXNLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC12CCCCC(C=C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


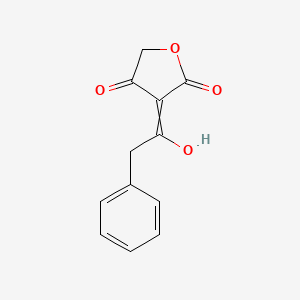
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
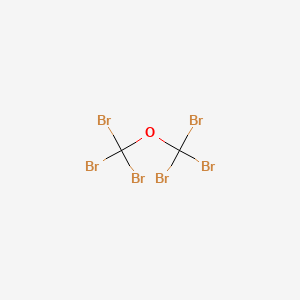
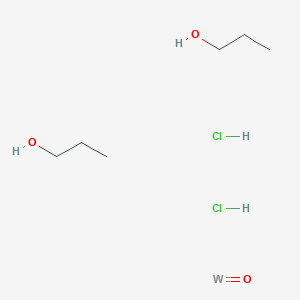
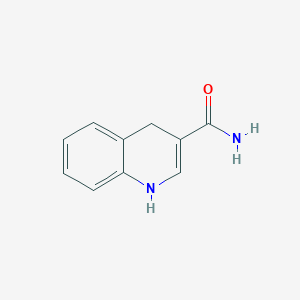
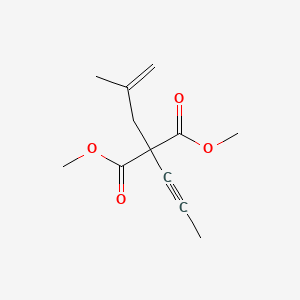
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
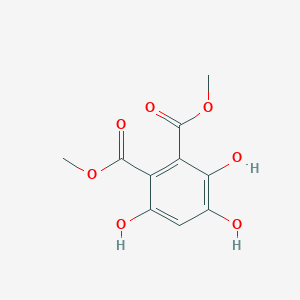
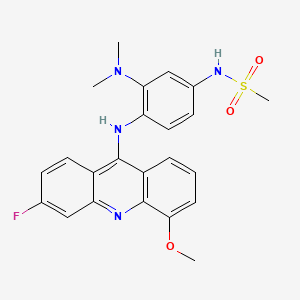
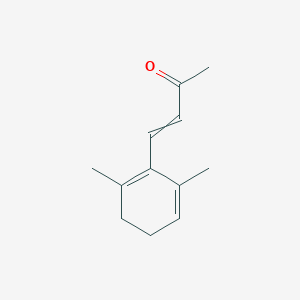
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
